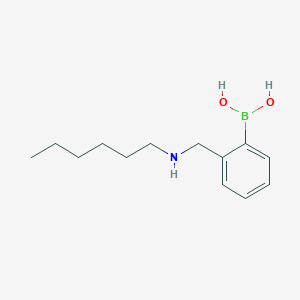![molecular formula C13H19NO2 B15060985 3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)
3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is also known by its IUPAC name (Z)-3-[(2-methyl-3-phenylallyl)amino]propane-1,2-diol . This compound is typically found in an oily physical form and is known for its stability at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol involves the reaction of 2-methyl-3-phenylprop-2-en-1-amine with propane-1,2-diol under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary alcohols.
Substitution: The compound can undergo substitution reactions, such as esterification and alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions . The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, ketones, and esters, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
3-Phenyl-2-propen-1-ol:
2-Methyl-1,3-propanediol: This compound has a similar backbone structure but lacks the phenyl and amino groups.
Uniqueness
3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
3-[(2-methyl-3-phenylprop-2-enyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c1-11(8-14-9-13(16)10-15)7-12-5-3-2-4-6-12/h2-7,13-16H,8-10H2,1H3 |
Clave InChI |
BJTLPEMJEBBQJX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1)CNCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



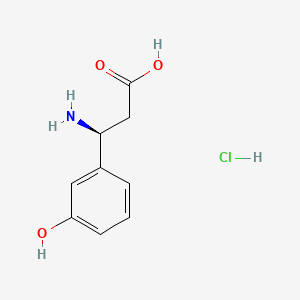
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
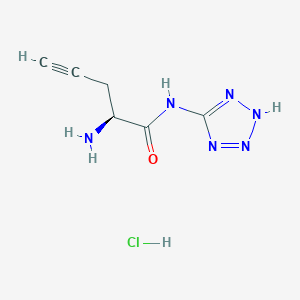
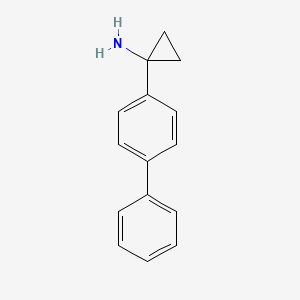
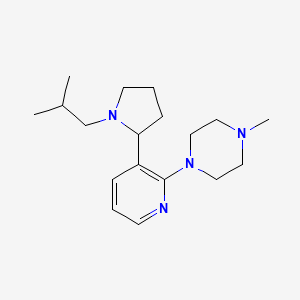
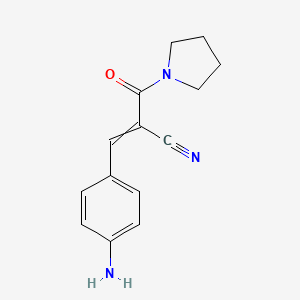
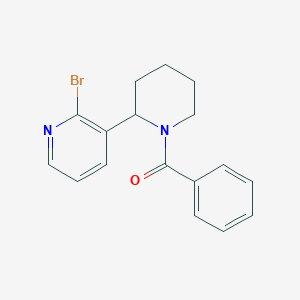


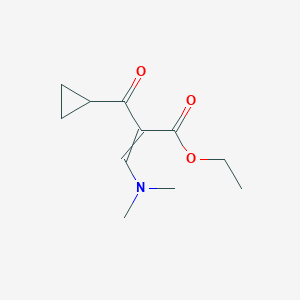
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
